molecular formula C21H16BrN3OS2 B11370451 N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11370451
M. Wt: 470.4 g/mol
InChI Key: MNJGLCOYGWAUKN-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-phenyl-1,3-thiazol-4-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar antimicrobial and anticancer properties.

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Known for its analgesic activity.

Uniqueness

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide stands out due to its dual thiazole rings, which may contribute to its enhanced biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H16BrN3OS2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C21H16BrN3OS2/c1-13-19(14-7-9-16(22)10-8-14)25-21(28-13)24-18(26)11-17-12-27-20(23-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,25,26)

InChI Key

MNJGLCOYGWAUKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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